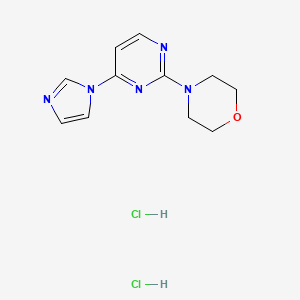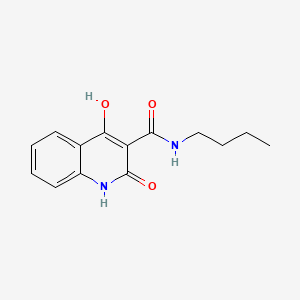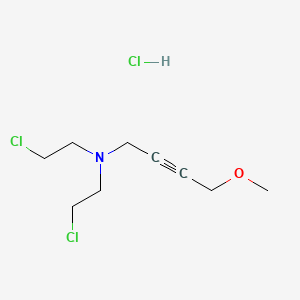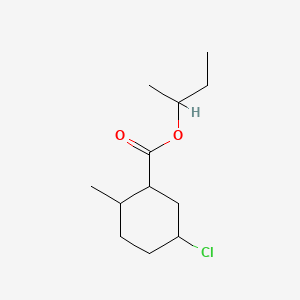
2,8-Bis(4-methylbenzyl)cyclooctanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Bis(4-methylbenzyl)cyclooctanone is an organic compound with the molecular formula C24H30O It is characterized by a cyclooctanone core substituted with two 4-methylbenzyl groups at the 2 and 8 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(4-methylbenzyl)cyclooctanone typically involves the alkylation of cyclooctanone with 4-methylbenzyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclooctanone, followed by the addition of 4-methylbenzyl chloride or bromide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,8-Bis(4-methylbenzyl)cyclooctanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2,8-Bis(4-methylbenzyl)cyclooctanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the preparation of polymers and other materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,8-Bis(4-methylbenzyl)cyclooctanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2,8-Bis(2-methylbenzyl)cyclooctanone
- 2,8-Bis(3-methylbenzyl)cyclooctanone
- 2,8-Bis(4-chlorobenzyl)cyclooctanone
Uniqueness
2,8-Bis(4-methylbenzyl)cyclooctanone is unique due to the presence of two 4-methylbenzyl groups, which impart specific steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
特性
CAS番号 |
51775-16-7 |
|---|---|
分子式 |
C24H30O |
分子量 |
334.5 g/mol |
IUPAC名 |
2,8-bis[(4-methylphenyl)methyl]cyclooctan-1-one |
InChI |
InChI=1S/C24H30O/c1-18-8-12-20(13-9-18)16-22-6-4-3-5-7-23(24(22)25)17-21-14-10-19(2)11-15-21/h8-15,22-23H,3-7,16-17H2,1-2H3 |
InChIキー |
AOXRSASOCHQYSL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2CCCCCC(C2=O)CC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















